Cas no 1131623-09-0 (1-(4-Carboxyphenyl methyl)-3-methyl piperazine)

1131623-09-0 structure
Nome do Produto:1-(4-Carboxyphenyl methyl)-3-methyl piperazine
N.o CAS:1131623-09-0
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD11112686
CID:2155945
PubChem ID:44828696
1-(4-Carboxyphenyl methyl)-3-methyl piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Carboxyphenyl methyl)-3-methyl piperazine
- 4-[(3-methylpiperazin-1-yl)methyl]benzoic acid
- AKOS015842764
- DTXSID20660847
- 4-((3-methylpiperazin-1-yl)methyl)benzoic acid? (Imatinib Impurity pound(c)
- DB-249885
- CS-0163908
- 1-(4-carboxyphenylmethyl)-3-methylpiperazine
- 1131623-09-0
- 4-((3-Methylpiperazin-1-yl)methyl)benzoic acid
- 4-[(3-methyl-1-piperazinyl)methyl]benzoic acid
-
- MDL: MFCD11112686
- Inchi: InChI=1S/C13H18N2O2/c1-10-8-15(7-6-14-10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17)
- Chave InChI: KAVMCHJPDKAJKG-UHFFFAOYSA-N
Propriedades Computadas
- Massa Exacta: 234.136827821Da
- Massa monoisotópica: 234.136827821Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 262
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -1.2
- Superfície polar topológica: 52.6Ų
1-(4-Carboxyphenyl methyl)-3-methyl piperazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K12517-1g |
1-(4-carboxyphenyl methyl)-3-methyl piperazine |
1131623-09-0 | >95% | 1g |
$395 | 2023-09-04 |
1-(4-Carboxyphenyl methyl)-3-methyl piperazine Literatura Relacionada
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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